molecular formula C14H17N3O B13793375 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)

5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)

Cat. No.: B13793375
M. Wt: 243.30 g/mol
InChI Key: ZBECKHNZOBFQFA-UHFFFAOYSA-N
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Description

5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI): is a heterocyclic compound that belongs to the class of pyrazoloquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with an α,β-unsaturated nitrile derivative in the presence of ammonium acetate to form a hexahydroquinoline intermediate. This intermediate is then treated with hydrazine hydrate to yield the desired pyrazoloquinoline derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown promise in biological studies, particularly as an inhibitor of certain enzymes and receptors. It has been studied for its potential to modulate biological pathways involved in diseases such as cancer and inflammation .

Medicine: In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its derivatives have shown activity against various cancer cell lines and are being investigated for their potential use in cancer therapy .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its derivatives are being explored for use in organic electronics and as fluorescent sensors .

Mechanism of Action

The mechanism of action of 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro and tetramethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1,3,7,7-tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C14H17N3O/c1-8-9-5-10-11(15-13(9)17(4)16-8)6-14(2,3)7-12(10)18/h5H,6-7H2,1-4H3

InChI Key

ZBECKHNZOBFQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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